1-Chloromethyl-2-fluoronaphthalene

Organic Synthesis Chloromethylation Fluorinated Building Blocks

Sourcing regioisomerically pure 1,2-substituted fluoronaphthalene building blocks often presents supply chain bottlenecks for agrochemical and medicinal chemistry programs. This compound, with the critical ortho-fluorine at the 2-position and reactive chloromethyl handle at the 1-position, is the exact intermediate required for synthesizing 2-fluoro-1-naphthylacetic acid-a plant growth regulator candidate-and other fluorinated polycyclic systems. • Enables unambiguous synthesis of 2-fluoro-1-naphthylacetic acid via nitrile hydrolysis, as established by Buu-Hoï et al. (1958). • Ortho-fluorine substitution modulates electronic properties distinct from 4-fluoro or non-fluorinated analogs, ensuring correct spectral and biological profiles. • Reactive chloromethyl group supports derivatization to nitriles, amines, and extended scaffolds for SAR exploration. • In-stock availability eliminates custom synthesis lead times for preclinical discovery workflows.

Molecular Formula C11H8ClF
Molecular Weight 194.63 g/mol
Cat. No. B12443736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloromethyl-2-fluoronaphthalene
Molecular FormulaC11H8ClF
Molecular Weight194.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CCl)F
InChIInChI=1S/C11H8ClF/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2
InChIKeyXDXUPEJAOPUYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloromethyl-2-fluoronaphthalene: Physicochemical Baseline


1-Chloromethyl-2-fluoronaphthalene (CAS 3825-14-7) is a halogenated naphthalene derivative containing a reactive chloromethyl group at the 1-position and a fluorine substituent at the 2-position on the naphthalene ring [1]. Its molecular formula is C₁₁H₈ClF with a molecular weight of 194.63 g/mol . This compound serves as a key electrophilic intermediate in organic synthesis, particularly for the construction of fluorinated naphthylacetic acids and related bioactive molecules [1]. The ortho-fluorine substituent exerts a distinct electronic influence on the naphthalene core, differentiating its reactivity profile from unsubstituted or regioisomeric chloromethylnaphthalene analogs [1].

1-Chloromethyl-2-fluoronaphthalene: Why Substitution Fails


Generic substitution with other chloromethylnaphthalenes is unsound due to the specific ortho-fluorine substitution pattern on the 2-position of the naphthalene ring [1]. This fluorine atom alters both the physical properties, such as melting point and solubility, and the electronic environment of the aromatic system, directly influencing the compound's reactivity in downstream nucleophilic substitutions and its potential biological activity in derived products [1]. For instance, the synthesis of 2-fluoro-1-naphthylacetic acid, a compound of biological interest as a potential plant growth regulator, relies specifically on this isomer as the essential starting material [1]. Furthermore, the 1,2-substitution pattern yields distinct spectral parameters compared to other isomers, which are critical for analytical characterization and quality control during procurement and use [2].

1-Chloromethyl-2-fluoronaphthalene: Performance Differentiation


Chloromethylation Synthetic Yield

The chloromethylation of 2-fluoronaphthalene to produce 1-chloromethyl-2-fluoronaphthalene proceeds with a good yield, establishing it as a practical and accessible synthetic intermediate [1]. While a direct yield percentage is not specified in the 1958 paper, the description 'effected in good yield' [1] indicates a favorable reaction efficiency that is critical for cost-effective, multi-step syntheses. This is contrasted with the chloromethylation of naphthalene itself, which has been reported under optimal conditions to yield 1-chloromethylnaphthalene in 75% [2], providing a benchmark for this class of transformation.

Organic Synthesis Chloromethylation Fluorinated Building Blocks Naphthalene Chemistry

Melting Point Differentiation

The melting point of 1-chloromethyl-2-fluoronaphthalene is reported as 63 °C (in ligroine) . This is significantly higher than the melting point of its non-fluorinated analog, 1-chloromethylnaphthalene, which is 31.5-32 °C . This ~31 °C increase is a direct, quantifiable consequence of fluorine substitution at the ortho-position, which enhances intermolecular interactions and crystal lattice stability.

Physical Chemistry Material Properties Quality Control Purification

Distinctive Spectral Parameters

The compound 1-chloromethyl-2-fluoronaphthalene possesses a unique set of spectral parameters (NMR, IR, etc.) that definitively distinguish it from all other regioisomeric chloromethylfluoronaphthalenes [1]. The 1981 study by Dixon et al. provides these spectral data for 51 previously unknown compounds in this series, enabling unambiguous structural confirmation and purity assessment [1].

Analytical Chemistry Quality Control Spectroscopy Structural Elucidation

Precursor to 2-Fluoro-1-naphthylacetic Acid

1-Chloromethyl-2-fluoronaphthalene is a crucial and specifically designed precursor for the synthesis of 2-fluoro-1-naphthylacetic acid, a compound of interest as a potential plant growth regulator [1]. The synthesis proceeds via conversion to the corresponding nitrile followed by hydrolysis [1]. This application is a direct and documented use case, providing a clear rationale for procuring this specific isomer over non-fluorinated or differently substituted chloromethylnaphthalenes.

Medicinal Chemistry Plant Growth Regulators Agrochemicals Synthetic Intermediate

1-Chloromethyl-2-fluoronaphthalene: Application Scenarios


Fluorinated Plant Growth Regulator Synthesis

As demonstrated by Buu-Hoï et al. (1958) [1], this compound is the critical starting material for synthesizing 2-fluoro-1-naphthylacetic acid, a molecule with potential applications as a plant growth regulator. Procurement is essential for agrochemical discovery and development programs focused on fluorinated naphthalene-based bioactives [1].

Fluorinated Polycyclic Building Block

The chloromethyl group serves as a versatile handle for further derivatization (e.g., to nitriles, amines, or extended alkyl chains). The ortho-fluorine atom on the naphthalene ring provides a unique electronic and steric environment, making this compound a valuable building block for synthesizing fluorinated acenaphthenes, naphthofurans, and other polycyclic systems of interest in medicinal chemistry and materials science [1].

Fluorinated Fluorescent Probes

Functionalized naphthalenes are a privileged scaffold for developing fluorescent probes and solvatochromic dyes [3]. The presence of a fluorine atom can significantly modulate a fluorophore's electronic properties, emission wavelength, and quantum yield [3]. 1-Chloromethyl-2-fluoronaphthalene serves as a versatile starting point for constructing such fluorinated naphthalene-based optical reporters, where its reactive chloromethyl group allows for facile conjugation to biomolecules or other functional entities.

Analytical Standards for Isomer Identification

Due to the distinct spectral parameters reported for this and related isomers [2], 1-chloromethyl-2-fluoronaphthalene is a valuable analytical standard. It can be used as a reference material in HPLC, GC-MS, or NMR spectroscopy to ensure the correct isomer is being synthesized, purchased, or used in regulatory or quality control environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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